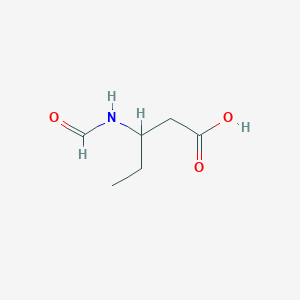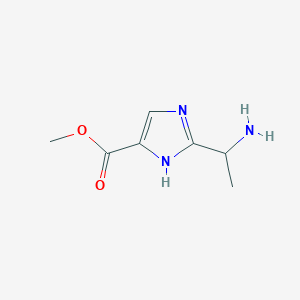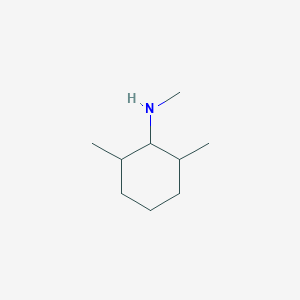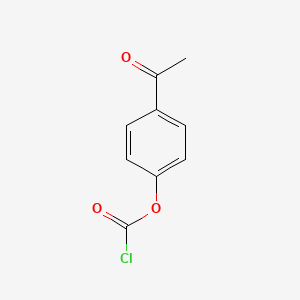
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is an organic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group and an N-(prop-2-yn-1-yl)amine group. It is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine typically involves the reaction of cyclohexanone with propargylamine in the presence of a reducing agent . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Reducing Agent: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Feedstock Preparation: Purification of cyclohexanone and propargylamine
Reaction: Conducted in a flow reactor with controlled temperature and pressure
Purification: Distillation or recrystallization to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Can be reduced to form saturated amines
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd/C or Raney nickel)
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide)
Major Products
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamine derivatives
Substitution: N-alkyl or N-acyl cyclohexanamine derivatives
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial properties
Medicine: Explored for its potential therapeutic effects in treating certain diseases
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the N-(prop-2-yn-1-yl)amine group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H17N |
|---|---|
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
4-methyl-N-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C10H17N/c1-3-8-11-10-6-4-9(2)5-7-10/h1,9-11H,4-8H2,2H3 |
InChI-Schlüssel |
NJEPGZBMPHBIJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)

![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)

![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)


![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)

![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)


